Brilacidin Tetrahydrochloride

Description

Properties

IUPAC Name |

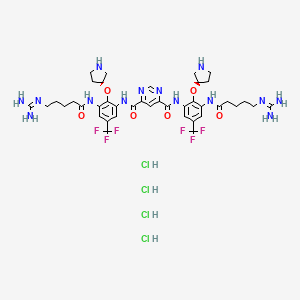

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHBCQCKYVOFDR-PIJQHSLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54Cl4F6N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153595 | |

| Record name | Brilacidin tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1082.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224095-99-1 | |

| Record name | Brilacidin tetrahydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilacidin tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRILACIDIN TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brilacidin Tetrahydrochloride: A Deep Dive into its Multifaceted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilacidin tetrahydrochloride is a first-in-class, non-peptidic, synthetic small molecule designed to mimic the activity of host defense peptides (HDPs).[1] As a defensin-mimetic, it represents a novel therapeutic approach with a dual mechanism of action: direct, rapid antimicrobial activity and potent immunomodulatory effects.[2] This technical guide provides an in-depth exploration of the core mechanisms of action of Brilacidin, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: A Dual Approach

Brilacidin's therapeutic potential stems from its ability to simultaneously target pathogens and modulate the host's inflammatory response. This dual functionality offers a significant advantage, particularly in complex diseases where both infection and inflammation play a critical role.

Direct Antimicrobial and Antiviral Activity: Membrane Disruption

Brilacidin exhibits broad-spectrum activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][2][3] Its primary mode of antimicrobial action is the rapid disruption of microbial cell membranes.[1][4]

Mechanism of Membrane Disruption:

-

Electrostatic Attraction: The cationic nature of Brilacidin facilitates its initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]

-

Membrane Insertion and Destabilization: Following the initial binding, the amphiphilic structure of Brilacidin allows it to insert into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.

-

Depolarization and Leakage: The disruption of the membrane potential leads to depolarization and leakage of essential intracellular components, such as ions and ATP, ultimately resulting in rapid cell death.[1]

This mechanism of action is less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways.[1]

Quantitative Antimicrobial and Antiviral Data

The following tables summarize the in vitro activity of Brilacidin against various pathogens.

Table 1: Antibacterial Activity of Brilacidin

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.125 - 1.0 | 0.25 | 0.5 | [5] |

| Staphylococcus epidermidis | Clinical Isolates | - | - | 0.5 | [5] |

| Streptococcus pneumoniae | Clinical Isolates | - | - | 1 | [6] |

| Streptococcus viridans | Clinical Isolates | - | - | 8 | [6] |

| Neisseria gonorrhoeae | Drug-resistant strains | 1 - 8 | 4 | 8 | [1] |

| Haemophilus influenzae | Clinical Isolates | - | - | 8 | [6] |

| Pseudomonas aeruginosa | Clinical Isolates | - | - | 4 | [6] |

Table 2: Antifungal Activity of Brilacidin

| Fungal Species | Strain | MIC Range (µg/mL) | Endpoint | Reference |

| Aspergillus fumigatus | Clinical Isolates | >80 µM (as MIC) | 100% inhibition | [7] |

| Coccidioides immitis/posadasii | Clinical Isolates | 0.5 - >64 | 50% & 100% inhibition | [8] |

| Cryptococcus neoformans | Clinical Isolates | 0.5 - 4 | 50% & 100% inhibition | [8] |

| Candida albicans | Clinical Isolates | 1 - 8 | 50% & 100% inhibition | [8] |

Table 3: Antiviral Activity of Brilacidin

| Virus | Cell Line | IC₅₀ (µM) | EC₅₀ (µM) | Reference |

| SARS-CoV-2 | Calu-3 | - | 0.565 | [9] |

| SARS-CoV-2 Pseudovirus | 293T-ACE2 | 11.97 ± 1.94 | - | [10] |

| HCoV-OC43 | - | - | 4.81 ± 0.95 | [9] |

| HCoV-229E | - | - | 1.59 ± 0.07 | [9] |

| HCoV-NL63 | - | - | 2.45 ± 0.05 | [9] |

Immunomodulatory and Anti-inflammatory Activity: PDE4 Inhibition

Beyond its direct antimicrobial effects, Brilacidin exhibits potent immunomodulatory and anti-inflammatory properties. This activity is primarily mediated through the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory signaling cascade.[11]

Signaling Pathway of Brilacidin's Anti-inflammatory Action:

-

Inhibition of PDE4: Brilacidin inhibits PDE4B2 and PDE3A in a dose-dependent manner.[3]

-

Increased Intracellular cAMP: PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Brilacidin leads to an increase in intracellular cAMP levels.[3]

-

Downregulation of Pro-inflammatory Mediators: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors, such as NF-κB. This leads to the reduced production of pro-inflammatory cytokines and chemokines.

-

Upregulation of Anti-inflammatory Mediators: Increased cAMP also promotes the production of anti-inflammatory mediators.

Brilacidin has been shown to suppress the production of several key pro-inflammatory cytokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1 beta (IL-1β)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

-

Monocyte Chemoattractant Protein-1 (MCP-1)

-

Matrix Metallopeptidase 9 (MMP-9)

Visualizing the Mechanism of Action

Signaling Pathway Diagram

Caption: Brilacidin's anti-inflammatory signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing Brilacidin's activity.

Detailed Experimental Protocols

Bacterial Membrane Depolarization Assay

This protocol is adapted from methods using the fluorescent membrane potential indicator dye, 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)).[12]

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

DiOC₂(3) stock solution (e.g., in DMSO)

-

This compound stock solution

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for depolarization

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Bacterial Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Wash the cells with PBS and resuspend in PBS to a final optical density (OD₆₀₀) of approximately 0.5.

-

Dye Loading: Add DiOC₂(3) to the bacterial suspension to a final concentration of 30 µM. Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate and accumulate in the bacterial membranes.

-

Treatment: Aliquot the dye-loaded bacterial suspension into the wells of a 96-well plate. Add varying concentrations of Brilacidin to the wells. Include a vehicle control (e.g., PBS or DMSO) and a positive control (CCCP).

-

Measurement: Immediately measure the fluorescence using a microplate reader or flow cytometer. For DiOC₂(3), use an excitation wavelength of ~488 nm and measure emission at two wavelengths: green (~530 nm) and red (~585 nm).

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in the red/green ratio indicates membrane depolarization.

Cytokine Inhibition Assay (ELISA)

This protocol describes a general method for measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary macrophages)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution

-

ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of Brilacidin for 45 minutes.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 8 hours). Include an unstimulated control and a vehicle control (LPS only).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

-

ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well ELISA plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the percentage of cytokine inhibition for each Brilacidin concentration compared to the LPS-only control.

PDE4 Inhibition Assay

This protocol outlines a general biochemical assay to measure the inhibition of PDE4 activity.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

Assay buffer

-

This compound stock solution

-

A detection system (e.g., a fluorescence polarization-based kit or a kit that measures the product of the reaction, AMP)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the PDE4 enzyme, and varying concentrations of Brilacidin. Include a no-inhibitor control and a no-enzyme control.

-

Initiate Reaction: Add the cAMP substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period, allowing the enzyme to convert cAMP to AMP.

-

Detection: Stop the reaction and add the detection reagents according to the specific assay kit being used. This may involve adding a fluorescent probe that binds to the product or a secondary enzyme that converts the product into a detectable signal.

-

Measurement: Read the signal (e.g., fluorescence polarization, absorbance, or luminescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each Brilacidin concentration compared to the no-inhibitor control. Determine the IC₅₀ value of Brilacidin for PDE4.

Conclusion

This compound's multifaceted mechanism of action, combining direct membrane-disrupting antimicrobial activity with potent immunomodulatory effects through PDE4 inhibition, positions it as a promising therapeutic candidate for a wide range of diseases. Its ability to target both the pathogen and the host's inflammatory response offers a unique and potentially more effective treatment paradigm. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this novel defensin-mimetic.

References

- 1. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. abcam.co.jp [abcam.co.jp]

- 11. pnas.org [pnas.org]

- 12. bpsbioscience.com [bpsbioscience.com]

Brilacidin: A Technical Guide to a Novel Host Defense Peptide Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the structure and function of human defensins, which are key components of the innate immune system.[1] As a host defense peptide (HDP) mimetic, Brilacidin exhibits a dual mechanism of action that includes direct membrane disruption of pathogens and immunomodulation. This technical guide provides an in-depth overview of Brilacidin, consolidating key preclinical and clinical data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams.

Introduction: The Promise of Host Defense Peptide Mimetics

Host defense peptides are evolutionarily conserved molecules that provide a first line of defense against a broad range of pathogens.[1] Their therapeutic potential is often limited by issues such as susceptibility to proteolytic degradation and high manufacturing costs.[2] Brilacidin was developed through computational design to overcome these limitations while retaining the beneficial properties of natural HDPs.[2] It is an arylamide foldamer, a structure that confers stability and allows it to mimic the amphipathic nature of HDPs, which is crucial for its antimicrobial activity.[3] This design results in a molecule that is more potent and selective than many natural peptides.[2]

Brilacidin's mechanism of action is multifaceted. It directly interacts with and disrupts the cell membranes of bacteria, fungi, and enveloped viruses, leading to rapid pathogen death and a low likelihood of resistance development.[3] Concurrently, it possesses potent immunomodulatory properties, capable of suppressing the production of pro-inflammatory cytokines and promoting a healing response. These dual functionalities position Brilacidin as a promising therapeutic candidate for a wide range of indications, from infectious diseases to inflammatory conditions.

Antimicrobial and Antiviral Activity

Brilacidin has demonstrated broad-spectrum activity against a variety of pathogens in preclinical studies. Its primary antimicrobial mechanism involves the disruption of microbial cell membrane integrity.[3]

Antibacterial Activity

Brilacidin is effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 1: In Vitro Antibacterial Activity of Brilacidin (MIC Values)

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (including MRSA) | 0.25 | 0.5 | 0.125 - 1.0 |

| Staphylococcus epidermidis | - | - | - |

| Streptococcus pneumoniae | - | 1 | - |

| Streptococcus viridans | - | 8 | - |

| Haemophilus influenzae | - | 8 | - |

| Pseudomonas aeruginosa | - | 4 | - |

| Neisseria gonorrhoeae (drug-resistant strains) | 4 | - | - |

Data compiled from multiple sources.[2][4][5][6]

Antifungal Activity

Brilacidin has also shown potent activity against a range of pathogenic fungi.[7]

Table 2: In Vitro Antifungal Activity of Brilacidin (MIC Values)

| Fungal Species | Strain | MIC (µM) |

| Cryptococcus neoformans | H99 | 2.5 |

| Candida albicans | - | 80 |

| Candida auris | - | 80 |

| Aspergillus fumigatus | - | >80 |

Data compiled from multiple sources.[8][9]

Antiviral Activity

Recent studies have highlighted Brilacidin's potential as a broad-spectrum antiviral agent. Its proposed antiviral mechanisms include disrupting the viral envelope and blocking viral entry into host cells by targeting heparan sulfate proteoglycans (HSPGs).[10]

Table 3: In Vitro Antiviral Activity of Brilacidin

| Virus | Cell Line | IC50 (µM) |

| SARS-CoV-2 pseudovirus | Vero C1008 | 12.0 ± 1.7 |

| SARS-CoV-2 pseudovirus | Calu-3 | 23.0 ± 1.6 |

| Human Coronavirus (HCoV-OC43) | - | 4.81 ± 0.95 |

| Human Coronavirus (HCoV-229E) | - | 1.59 ± 0.07 |

| Human Coronavirus (HCoV-NL63) | - | 2.45 ± 0.05 |

| VEEV-TC-83 (Alphavirus) | Vero | 3.6 |

Data compiled from multiple sources.[8][11]

Immunomodulatory and Anti-inflammatory Effects

A key feature of Brilacidin is its ability to modulate the host's immune response, a property central to its efficacy in inflammatory conditions.

Mechanism of Action

Brilacidin exerts its anti-inflammatory effects through several mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: It has been shown to reduce the levels of several key pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-8, MCP-1, and MIP2-α.[4][12]

-

Modulation of Intracellular Signaling: Brilacidin is known to inhibit phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels are associated with the suppression of inflammatory responses.[12]

-

NF-κB Pathway: Radiation and chemotherapy can induce oxidative stress, leading to the activation of the NF-κB signaling pathway, which in turn upregulates the production of inflammatory cytokines.[4] Brilacidin's ability to mitigate the inflammatory cascade suggests an interaction with this pathway.

Signaling Pathway Diagrams

Caption: Brilacidin's anti-inflammatory signaling pathway.

Clinical Development and Efficacy

Brilacidin has been evaluated in several Phase 2 clinical trials for various indications, demonstrating a favorable safety and efficacy profile.

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

A Phase 2b trial (NCT02052388) compared different dosing regimens of intravenous Brilacidin to a 7-day course of daptomycin.[12][13]

Table 4: Clinical Efficacy of Brilacidin in ABSSSI (Phase 2b)

| Treatment Group | Clinical Success Rate at 48-72h (ITT Population) |

| Brilacidin (Single Dose 0.6 mg/kg) | Statistically comparable to daptomycin |

| Brilacidin (Single Dose 0.8 mg/kg) | Statistically comparable to daptomycin |

| Brilacidin (1.2 mg/kg over 3 days) | Statistically comparable to daptomycin |

| Daptomycin (7-day regimen) | - |

The primary endpoint was a ≥20% reduction in lesion area from baseline with no rescue antibiotics.[12][14]

Oral Mucositis (OM)

A Phase 2 trial (NCT02324335) evaluated an oral rinse formulation of Brilacidin for the prevention of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation.[15]

Table 5: Clinical Efficacy of Brilacidin in Oral Mucositis (Phase 2)

| Population | Incidence of Severe OM (Grade ≥3) - Brilacidin | Incidence of Severe OM (Grade ≥3) - Placebo | Reduction in SOM | p-value |

| Modified Intent-to-Treat (mITT) | 42.9% | 60.0% | 28.5% | - |

| Per Protocol (PP) | 36.8% | 60.0% | 38.7% | - |

| PP (Aggressive Chemotherapy) | 14.3% | 72.7% | 80.3% | 0.0249 |

Data compiled from multiple sources.[1][3]

Inflammatory Bowel Disease (IBD)

A proof-of-concept Phase 2 trial showed that a majority of patients with Ulcerative Proctitis/Ulcerative Proctosigmoiditis treated with Brilacidin enema achieved clinical remission.

COVID-19

In a Phase 2 trial (NCT04784897) of hospitalized COVID-19 patients, while the primary endpoint was not met, subgroup analyses suggested potential benefits, particularly in patients treated early in their disease course.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for key assays used in the evaluation of Brilacidin.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of Brilacidin Dilutions:

-

Prepare a stock solution of Brilacidin in an appropriate solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent binding).[5]

-

In a 96-well microtiter plate, perform serial twofold dilutions of the Brilacidin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[16][17]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Brilacidin that completely inhibits visible growth of the bacteria.[16]

-

Cytokine Quantification (ELISA)

This protocol describes a sandwich ELISA for measuring cytokine levels in cell culture supernatants or other biological fluids.

Caption: General workflow for a sandwich ELISA.

Detailed Protocol:

-

Plate Coating:

-

Blocking:

-

Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well and incubate for at least 1 hour at room temperature.[21]

-

-

Sample and Standard Incubation:

-

Wash the plate as before.

-

Prepare serial dilutions of the cytokine standard.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.[22]

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.

-

Incubate for 1 hour at room temperature.[20]

-

-

Enzyme and Substrate Reaction:

-

Wash the plate.

-

Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.[21]

-

-

Data Acquisition and Analysis:

-

Stop the reaction by adding 50 µL of 2N H2SO4.[21]

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

-

NF-κB Activation Assay (Western Blot)

This protocol outlines the detection of NF-κB activation by measuring the translocation of the p65 subunit to the nucleus.

Caption: Workflow for Western blot analysis of NF-κB.

Detailed Protocol:

-

Cell Lysis and Protein Extraction:

-

After treating cells with Brilacidin and/or an inflammatory stimulus, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay kit.[23]

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[23]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]

-

Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.[24]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

-

Detection and Analysis:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear extracts, β-actin for cytoplasmic extracts).[25] An increase in the nuclear p65 signal relative to the cytoplasmic signal indicates NF-κB activation.

-

Conclusion

Brilacidin represents a significant advancement in the development of HDP mimetics. Its robust, dual-action mechanism, combining direct antimicrobial and antiviral activity with potent immunomodulatory effects, makes it a versatile platform for addressing a multitude of unmet medical needs. The comprehensive data gathered from preclinical and clinical studies underscore its potential as a novel therapeutic agent for infectious diseases and inflammatory conditions. Further research and clinical development are warranted to fully elucidate its therapeutic applications and bring this promising molecule to patients.

References

- 1. Innovation Pharmaceuticals Phase 2 Oral Mucositis Trial Additional Data Show Brilacidin-OM Demonstrated A Significant Reduction in the Incidence of Severe Oral Mucositis... — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Innovation Pharmaceuticals Reports Positive Topline Results from Phase II Placebo-Controlled Trial of Brilacidin for the Prevention of Oral Mucositis in Head and Neck Cancer Patients - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PolyMedix Receives Grant From National Cancer Institute to Study Brilacidin for Oral Mucositis | Inside Dentistry [insidedentistry.net]

- 7. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Cellceutix Announces Positive Top-Line Data from Phase 2b ABSSSI Trial; Single-Dose Brilacidin Comparable to 7-Days of Daptomycin — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 13. Cellceutix Announces Positive Top-Line Data From Phase 2b ABSSSI Trial; Single-Dose Brilacidin Comparable To 7-Days Of Daptomycin - BioSpace [biospace.com]

- 14. Brilacidin - Wikipedia [en.wikipedia.org]

- 15. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. protocols.io [protocols.io]

- 18. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. bdbiosciences.com [bdbiosciences.com]

- 21. bowdish.ca [bowdish.ca]

- 22. mabtech.com [mabtech.com]

- 23. Western Blot Analysis of NF-κB [bio-protocol.org]

- 24. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Antimicrobial Spectrum of Brilacidin

Brilacidin (formerly PMX-30063) is a synthetic, non-peptidic small molecule designed to mimic the structure and function of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs).[1] As a defensin-mimetic, it represents a novel class of antibiotics that leverages the principles of the innate immune system.[1] Its mechanism of action, primarily involving the disruption of microbial cell membranes, makes it a promising candidate against a broad range of pathogens, with a potentially low propensity for developing resistance.[1][2] This guide provides a comprehensive overview of the in vitro antimicrobial, antifungal, and antiviral activity of Brilacidin, supported by experimental data and methodologies.

Data Presentation: Antimicrobial Activity

The in vitro efficacy of Brilacidin has been demonstrated against a wide array of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antibacterial Spectrum of Brilacidin

Brilacidin exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and also demonstrates coverage against several Gram-negative species.[1][3]

| Bacterial Species | Strain Information | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 50 ocular isolates (incl. 13 MRSA) | 0.25 | 0.5 | 0.125 - 1.0 | [4] |

| Staphylococcus epidermidis | 50 ocular isolates | Not Reported | Not Reported | Not Reported | [4] |

| Streptococcus pneumoniae | 25 ocular isolates | Not Reported | 1 | Not Reported | [4][5] |

| Streptococcus viridans | 25 ocular isolates | Not Reported | 8 | Not Reported | [4][5] |

| Haemophilus influenzae | 25 ocular isolates | Not Reported | 8 | Not Reported | [4][5] |

| Pseudomonas aeruginosa | 25 ocular isolates | Not Reported | 4 | Not Reported | [4][5] |

| Moraxella species | 25 ocular isolates | Not Reported | 256 | Not Reported | [4] |

| Serratia marcescens | 25 ocular isolates | Not Reported | 128 | Not Reported | [4] |

| Escherichia coli | Strain D31 (Control) | 0.78 (MIC) | Not Reported | Not Reported | [4] |

| Escherichia coli | Strain 25922 | 0.78 (MIC) | 0.25 | Not Reported | [6] |

| Klebsiella pneumoniae | Strain 13883 | 0.39 (MIC) | 1 | Not Reported | [6] |

| Enterobacter spp. | Not Specified | Not Reported | 1 | Not Reported | [6] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: In Vitro Antifungal Spectrum of Brilacidin

Brilacidin has demonstrated significant in vitro activity against a variety of clinically relevant fungal pathogens.[7][8] Its efficacy extends to species that are often challenging to treat with conventional antifungal agents.

| Fungal Species | Strain Information | MIC (50% Inhibition) (µg/mL) | MIC (100% Inhibition) (µg/mL) | Reference |

| Coccidioides posadasii | Silv. | 4 | >64 | [7] |

| Coccidioides sp. | 22-50 | 2 | >64 | [7] |

| Coccidioides sp. | 22-40 | 2 | >64 | [7] |

| Coccidioides sp. | 22-35 | 2 | >64 | [7] |

| Cryptococcus neoformans | Not Specified | Not Specified | 1.25 (MIC) | [9] |

| Aspergillus fumigatus | Not Specified | >80 µM (MIC) | Not Specified | [10] |

Note: For fungi, MICs can be reported as the concentration causing 50% or 100% growth inhibition, as both endpoints can be relevant depending on the drug class.[7]

Table 3: In Vitro Antiviral Activity of Brilacidin (Coronaviruses)

Recent studies have highlighted Brilacidin's potential as a broad-spectrum antiviral agent, particularly against human coronaviruses.

| Virus | Cell Line | EC₅₀ | Reference |

| SARS-CoV-2 | Calu-3 | 0.565 µM | [11] |

| HCoV-NL63 | Not Specified | 2.45 ± 0.05 µM | [11] |

| HCoV-OC43 | Not Specified | 4.81 ± 0.95 µM | [11] |

| HCoV-229E | Not Specified | 1.59 ± 0.07 µM | [11] |

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The determination of Brilacidin's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly cited protocol.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Brilacidin Stock and Dilutions:

-

Due to Brilacidin's tendency to bind to certain plastics, polypropylene tubes, pipettes, and pipette tips are exclusively used.[5][12]

-

A stock solution of Brilacidin (e.g., 1% or 1,280 µg/mL) is prepared in a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin.[5][12]

-

Serial 2-fold dilutions of the stock solution are made in a 96-well polypropylene microtiter plate to achieve a range of testing concentrations (e.g., from 128 µg/mL down to 0.625 µg/mL).[5][12] 10 µL of each 10x concentrated serial dilution is added to the appropriate wells.[12]

2. Preparation of Bacterial/Fungal Inoculum:

-

Bacterial or fungal isolates are cultured on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood).[12]

-

Colonies are used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

-

The culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[12]

-

The inoculum is further diluted to achieve the final testing concentration (e.g., 5 x 10⁵ CFU/mL).[12]

3. Inoculation and Incubation:

-

90 µL of the prepared bacterial or fungal inoculum is added to each well of the microtiter plate containing 10 µL of the Brilacidin dilutions.[5][12] Each plate includes a positive growth control well (inoculum without drug).[12]

-

The plate is placed on a shaker for approximately 15 minutes to ensure proper mixing.[4][12]

-

The plate is then incubated under appropriate conditions (e.g., 24 hours at 37°C, in a CO₂ incubator if required).[4][12]

4. MIC Determination:

-

Following incubation, the MIC is determined visually as the lowest concentration of Brilacidin that completely inhibits visible growth of the microorganism (e.g., lack of turbidity or pellet formation).[4][5][12]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Proposed Dual Mechanism of Action of Brilacidin.

Mechanism of Action

Brilacidin's primary mechanism of action is the rapid disruption of microbial cell membranes, a hallmark of many host defense peptides.[1]

-

Antibacterial Mechanism: As a cationic and amphiphilic molecule, Brilacidin is electrostatically attracted to the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negatives and teichoic acids in Gram-positives). This interaction leads to membrane destabilization, permeabilization, and depolarization, ultimately causing rapid bacterial cell death.[3][13] Studies in S. aureus show that Brilacidin treatment induces cell wall stress responses, further supporting its membrane-centric activity.[13]

-

Antifungal Mechanism: The antifungal activity of Brilacidin is also linked to cell membrane disruption. In Cryptococcus neoformans, its efficacy is associated with affecting the organization of the cell membrane, particularly involving ergosterol and glycosphingolipid biosynthesis pathways.[9]

-

Antiviral Mechanism: Against coronaviruses, Brilacidin exhibits a dual mechanism of action. It acts directly on the virus, disrupting its integrity, and also targets the host cell.[11][14] Specifically, Brilacidin binds to heparan sulfate proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for the virus, thereby blocking viral entry.[11][14]

References

- 1. Brilacidin - Wikipedia [en.wikipedia.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Brilacidin, a novel antifungal agent against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro BRI MIC testing [bio-protocol.org]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilacidin, a synthetic, non-peptidic small molecule designed to mimic host defense peptides (HDPs), has emerged as a promising broad-spectrum antiviral agent against a range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and other human coronaviruses (HCoVs).[1][2] Currently in Phase 2 clinical trials for the treatment of COVID-19, Brilacidin exhibits a unique dual mechanism of action that targets both the virus directly and host cellular factors, positioning it as a compelling candidate for further investigation and development.[2][3] This technical guide provides an in-depth overview of the quantitative data supporting Brilacidin's anti-coronavirus activity, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Quantitative Antiviral Activity

Brilacidin has demonstrated potent in vitro activity against several human coronaviruses. The following tables summarize the key quantitative data from various studies, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).

Table 1: Antiviral Activity of Brilacidin against Various Coronaviruses

| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Calu-3 | Viral Yield Reduction | 0.565 | 241 | 426 | [3][4] |

| SARS-CoV-2 | Vero | Viral Yield Reduction | - | >40 | - | [1] |

| HCoV-OC43 | - | Viral Yield Reduction | 4.81 ± 0.95 | >82.1 | >17.1 | [3][5] |

| HCoV-229E | - | Viral Yield Reduction | 1.59 ± 0.07 | >102.6 | >64.1 | [3][5] |

| HCoV-NL63 | - | Viral Yield Reduction | 2.45 ± 0.05 | >102.6 | >41.8 | [3][5] |

| SARS-CoV-2 Pseudovirus | Various | Pseudovirus Entry | 12.0 ± 1.7 to 23.0 ± 1.6 | Not Toxic | - | [3][6] |

| SARS-CoV-2 Pseudovirus | HEK293T-hACE2 | Pseudovirus Entry | 3.82 | - | - | [7] |

Table 2: Synergistic Antiviral Activity of Brilacidin with Remdesivir

| Virus | Cell Line | Combination | Observation | Reference(s) |

| SARS-CoV-2 | Calu-3 | Brilacidin + Remdesivir | Synergistic Inhibition | [4] |

| HCoV-OC43 | - | Brilacidin + Remdesivir | Strong Synergistic Effect |

Mechanism of Action

Brilacidin exerts its antiviral effects through a dual mechanism that involves both direct interaction with the virus and modulation of host cell factors to prevent viral entry.[2]

-

Virucidal Activity: Brilacidin can directly interact with the viral envelope, disrupting its integrity. This action is thought to be a primary mechanism of its antiviral effect, leading to the inactivation of viral particles before they can infect host cells.[2][8][9]

-

Inhibition of Viral Entry: Brilacidin binds to heparan sulfate proteoglycans (HSPGs) on the surface of host cells.[3] HSPGs are utilized by several coronaviruses, including SARS-CoV-2, as an initial attachment factor to facilitate subsequent binding to the primary receptor, angiotensin-converting enzyme 2 (ACE2).[3] By binding to HSPGs, Brilacidin effectively blocks this initial interaction, thereby inhibiting viral attachment and entry into the host cell.[2][3] This host-targeting mechanism is supported by evidence that the antiviral activity of Brilacidin is diminished in the presence of heparin, an HSPG mimetic.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Brilacidin's antiviral activity.

Viral Plaque Assay

This assay quantifies the amount of infectious virus in a sample.

-

Cell Seeding: Seed Vero E6 cells (or other susceptible cell lines) in 6-well plates at a density that will result in a confluent monolayer the following day.

-

Virus Dilution: Prepare ten-fold serial dilutions of the viral stock in serum-free medium.

-

Infection: Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Inoculate the cell monolayers with the viral dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or another semi-solid medium like agarose or carboxymethylcellulose to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining and Quantification: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).[10][11][12]

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

This assay is used to quantify viral RNA, providing a measure of viral load.

-

RNA Extraction: Extract viral RNA from cell culture supernatants or infected cell lysates using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

RT-qPCR Reaction Setup: Prepare a one-step RT-qPCR master mix containing reverse transcriptase, DNA polymerase, dNTPs, and primers/probes specific for a conserved region of the coronavirus genome (e.g., the N gene).

-

Thermal Cycling: Perform the RT-qPCR on a thermal cycler with an initial reverse transcription step, followed by PCR amplification cycles.

-

Data Analysis: Generate a standard curve using known concentrations of a synthetic viral RNA transcript. Quantify the viral RNA in the samples by comparing their cycle threshold (Ct) values to the standard curve.[13][14][15][16]

Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit viral entry mediated by the viral spike protein.

-

Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the coronavirus spike protein, a lentiviral backbone plasmid carrying a reporter gene (e.g., luciferase), and a packaging plasmid. Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

Cell Seeding: Seed target cells expressing the appropriate receptor (e.g., HEK293T-ACE2) in 96-well plates.

-

Inhibition Assay: Pre-incubate the pseudoviruses with serial dilutions of Brilacidin for 1 hour at 37°C. Add the pseudovirus-compound mixture to the target cells.

-

Luciferase Measurement: After 48-72 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral entry for each concentration of Brilacidin relative to untreated controls. Determine the IC50 value from the dose-response curve.[8][17][18][19][20]

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Brilacidin and incubate for the same duration as the antiviral assays (e.g., 24-72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value from the dose-response curve.[21][22]

Conclusion

Brilacidin demonstrates significant and broad-spectrum antiviral activity against multiple human coronaviruses through a compelling dual mechanism of action. The quantitative data from in vitro studies, combined with its synergistic effects with other antivirals like remdesivir, underscore its potential as a valuable therapeutic candidate. The detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals seeking to further investigate and develop Brilacidin and other novel anti-coronavirus agents. Continued research, including ongoing clinical trials, will be crucial in fully elucidating the therapeutic potential of Brilacidin in the fight against COVID-19 and future coronavirus threats.

References

- 1. biorxiv.org [biorxiv.org]

- 2. news-medical.net [news-medical.net]

- 3. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Viral Titration of SARS-COV-2 by Plaque Assay (Semi-Solid Agarose) [protocols.io]

- 12. absa.org [absa.org]

- 13. SARS-CoV-2 infection diagnosis and viral load [bio-protocol.org]

- 14. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation and implementation of a direct RT-qPCR method for rapid screening of SARS-CoV-2 infection by using non-invasive saliva samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Viral load quantitation of SARS-coronavirus RNA using a one-step real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oaji.net [oaji.net]

- 18. biorxiv.org [biorxiv.org]

- 19. A Pseudovirus-Based Entry Assay to Evaluate Neutralizing Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. berthold.com [berthold.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to the Immunomodulatory Properties of Brilacidin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brilacidin, a synthetic, non-peptidic small molecule, represents a novel class of Host Defense Protein (HDP) mimetics. Modeled after the body's innate defensins, it exhibits a dual mechanism of action that includes direct antimicrobial activity and potent immunomodulatory effects. This guide provides a comprehensive technical overview of Brilacidin's immunomodulatory properties, detailing its impact on key inflammatory pathways, summarizing quantitative data from preclinical and clinical studies, and providing cited experimental methodologies. The information presented herein is intended to support further research and development of Brilacidin as a promising therapeutic agent for a range of inflammatory and infectious diseases.

Core Immunomodulatory Mechanisms of Action

Brilacidin exerts its immunomodulatory effects through a multi-faceted approach, primarily by attenuating pro-inflammatory responses. Its mechanisms are centered around the inhibition of key signaling pathways and the suppression of pro-inflammatory cytokine and chemokine production.

Inhibition of Pro-Inflammatory Cytokine and Chemokine Release

Preclinical studies have consistently demonstrated Brilacidin's ability to suppress the production of a broad range of pro-inflammatory mediators. In various in vitro models, Brilacidin has been shown to inhibit the release of cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, IL-8, Monocyte Chemoattractant Protein-1 (MCP-1), and Matrix Metalloproteinase-9 (MMP-9).[1][2][3] This broad-spectrum inhibitory action is critical in mitigating the excessive inflammatory responses characteristic of many diseases.

Modulation of the Cyclic AMP (cAMP)/Phosphodiesterase (PDE) Pathway

A central aspect of Brilacidin's immunomodulatory activity involves its influence on the cyclic adenosine monophosphate (cAMP) signaling pathway.[4][5] Brilacidin has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.[4][5] By inhibiting PDE4, Brilacidin leads to an increase in intracellular cAMP levels. Elevated cAMP is known to have anti-inflammatory effects, including the suppression of pro-inflammatory cytokine synthesis.[4][5]

Regulation of Intracellular Signaling Cascades: NF-κB and MAPK Pathways

The anti-inflammatory effects of Brilacidin are further mediated through its modulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by Brilacidin contributes to the downregulation of inflammatory gene expression.[2]

Quantitative Data on Immunomodulatory and Anti-Inflammatory Efficacy

The immunomodulatory and anti-inflammatory effects of Brilacidin have been quantified in both preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Anti-Inflammatory Activity of Brilacidin

| Target Cell/Model | Stimulant | Measured Cytokine/Mediator | Brilacidin Concentration | % Inhibition / IC50 | Reference |

| Rat Macrophages (NR8383) | LPS (1µg/ml) | TNF-α | Not Specified | Dose-dependent reduction | [2] |

| Rat Macrophages (NR8383) | LPS (1µg/ml) | IL-6 | Not Specified | Dose-dependent reduction | [2] |

| Rat Macrophages (NR8383) | LPS (1µg/ml) | MCP-1 | Not Specified | Dose-dependent reduction | [2] |

| Rat Macrophages (NR8383) | LPS (1µg/ml) | MMP-9 | Not Specified | Dose-dependent reduction | [2] |

| Human Lung Epithelial Cells (Calu-3) | SARS-CoV-2 | Not Specified | 0.565 µM (IC50) | 50% | [6] |

| Vero Cells | SARS-CoV-2 | Not Specified | 10 µM | 53% | [6] |

Table 2: Clinical Efficacy of Brilacidin in Oral Mucositis (Phase 2 Study NCT02324335)

| Population | Treatment Group | Incidence of Severe Oral Mucositis (WHO Grade ≥3) | Reduction in Incidence vs. Placebo | p-value | Reference |

| Modified Intent-to-Treat (mITT) | Brilacidin | 42.9% | 28.5% | Not Specified | [4][7] |

| Modified Intent-to-Treat (mITT) | Placebo | 60.0% | - | Not Specified | [4][7] |

| Per Protocol (PP) | Brilacidin | 36.8% | 38.7% | Not Specified | [4][7] |

| Per Protocol (PP) | Placebo | 60.0% | - | Not Specified | [4][7] |

| mITT (Aggressive Chemotherapy) | Brilacidin | 25.0% | 65.0% | 0.0480 | [8] |

| mITT (Aggressive Chemotherapy) | Placebo | 71.4% | - | 0.0480 | [8] |

| PP (Aggressive Chememotherapy) | Brilacidin | 14.3% | 80.3% | 0.0249 | [8] |

| PP (Aggressive Chememotherapy) | Placebo | 72.7% | - | 0.0249 | [8] |

Table 3: Clinical Efficacy of Brilacidin in Ulcerative Proctitis/Ulcerative Proctosigmoiditis (Phase 2 PoC Study)

| Cohort (Dose) | Clinical Remission Rate | Endoscopy Subscore ≤ 1 | Rectal Bleeding Subscore of 0 | Reference |

| Cohort A (50 mg) | 60% (3 of 5 patients) | 80% (4 of 5 patients) | 80% (4 of 5 patients) | [2] |

| Cohort B (100 mg) | 67% (4 of 6 patients) | 83% (5 of 6 patients) | 83% (5 of 6 patients) | [2] |

| Cohort C (200 mg) | 75% (3 of 4 patients) | 100% (4 of 4 patients) | 100% (4 of 4 patients) | [2] |

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in the evaluation of Brilacidin's immunomodulatory properties.

In Vitro Cytokine Inhibition Assay in Macrophages

This protocol describes a general method for assessing the inhibitory effect of Brilacidin on lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.

Objective: To quantify the dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by Brilacidin in LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or NR8383)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Brilacidin (stock solution of known concentration)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages into 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.[9]

-

Pre-treatment with Brilacidin: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of Brilacidin. A vehicle control (the solvent used to dissolve Brilacidin) should also be included. Incubate for a predetermined time (e.g., 45 minutes).[2]

-

LPS Stimulation: Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 10-100 ng/mL).[9]

-

Incubation: Incubate the plates for a period sufficient for cytokine production and release (e.g., 8-24 hours).[2][9]

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatants.

-

Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each Brilacidin concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration of Brilacidin that causes 50% inhibition of cytokine production).

NF-κB Activation Assay

This protocol outlines a general workflow for determining the effect of Brilacidin on the activation of the NF-κB signaling pathway.

Objective: To assess whether Brilacidin inhibits the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus.

Methods:

-

Western Blot for IκBα Degradation and p65 Phosphorylation: This method involves treating cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of Brilacidin. Cell lysates are then subjected to Western blotting to detect the levels of IκBα (which is degraded upon NF-κB activation) and phosphorylated p65 (a key subunit of NF-κB). Inhibition of IκBα degradation and p65 phosphorylation by Brilacidin would indicate suppression of NF-κB activation.

-

Immunofluorescence for p65 Nuclear Translocation: Cells grown on coverslips are treated as described above. They are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for visualization by fluorescence microscopy. A reduction in the nuclear localization of p65 in Brilacidin-treated cells would indicate inhibition of NF-κB activation.

-

Reporter Gene Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Following treatment with a stimulus and Brilacidin, the reporter gene expression is measured. A decrease in reporter activity in the presence of Brilacidin would suggest inhibition of NF-κB transcriptional activity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to Brilacidin's immunomodulatory properties.

Caption: Brilacidin's Inhibition of NF-κB and MAPK Signaling Pathways.

Caption: Brilacidin's Modulation of the cAMP/PDE4 Signaling Pathway.

Caption: Experimental Workflow for In Vitro Cytokine Inhibition Assay.

Conclusion

Brilacidin's robust immunomodulatory properties, characterized by the broad-spectrum inhibition of pro-inflammatory mediators and its modulation of key signaling pathways, position it as a compelling candidate for a variety of inflammatory and infectious diseases. The quantitative data from both preclinical and clinical studies provide strong evidence of its anti-inflammatory efficacy. The detailed experimental protocols and workflow diagrams included in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising HDP mimetic. Continued research into the nuanced molecular interactions of Brilacidin will undoubtedly unlock its full potential in addressing significant unmet medical needs.

References

- 1. bddpharma.com [bddpharma.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. mdpi.com [mdpi.com]

- 4. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Innovation Pharmaceuticals Phase 1 Trial of Brilacidin for Ulcerative Colitis Meets Primary Endpoints; Positive Topline Results of Oral Brilacidin - BioSpace [biospace.com]

- 9. researchgate.net [researchgate.net]

Brilacidin's Disruption of Bacterial Membrane Potential: A Technical Overview

Brilacidin (PMX30063) is a novel, non-peptide synthetic small molecule designed to mimic the structure and function of host defense peptides (HDPs), which are a fundamental component of the innate immune system. As a defensin-mimetic, Brilacidin represents a new class of antibiotics with potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). A primary mechanism of its rapid antimicrobial action is the targeted disruption and depolarization of the bacterial cell membrane. This guide provides a detailed examination of Brilacidin's effect on bacterial membrane potential, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Mechanism of Action: Membrane Depolarization

Brilacidin's molecular structure is amphiphilic, featuring both positively charged and hydrophobic regions. This architecture is critical for its interaction with bacterial membranes, which are rich in negatively charged phospholipids. The proposed mechanism involves the following key steps:

-

Electrostatic Attraction: The cationic nature of Brilacidin facilitates its initial binding to the anionic components of the bacterial cell envelope.

-

Membrane Insertion and Disruption: Following the initial binding, the hydrophobic portions of the molecule insert into the lipid bilayer, disrupting its integrity.

-

Membrane Depolarization: This disruption leads to a rapid collapse of the bacterial membrane potential, a critical electrochemical gradient necessary for cellular viability. The dissipation of this potential disrupts the proton motive force (PMF), which in turn inhibits essential cellular processes such as ATP synthesis and protein translocation.

-

Cell Death: The sustained loss of membrane potential and integrity results in the leakage of essential intracellular components, such as ATP, and ultimately leads to rapid bacterial cell death.

Studies have shown that Brilacidin's effect on membrane depolarization in Staphylococcus aureus is comparable to that of the lipopeptide antibiotic daptomycin.

Quantitative Data on Membrane Effects

The following tables summarize key quantitative findings from studies investigating Brilacidin's impact on bacterial membranes.

Table 1: Effect of Brilacidin on Membrane Depolarization in Staphylococcus aureus

This table presents data from a study using the membrane potential-sensitive dye DiOC2(3). A decrease in the red/green fluorescence ratio indicates membrane depolarization.

| Treatment | Concentration | Red/Green Emission Ratio | Reference |

| Untreated Control | - | ~0.65 | |

| Brilacidin | Highest Dose | ~0.4 | |

| Daptomycin | Highest Dose | ~0.4 | |

| CCCP (Protonophore) | - | Not specified (more severe than Brilacidin) |

Table 2: Effect of Brilacidin on ATP Leakage in Neisseria gonorrhoeae

This table shows the percentage of ATP leakage from N. gonorrhoeae cells following treatment with Brilacidin, indicating membrane disruption.

| Treatment | Concentration | ATP Leakage (%) | Reference |

| Untreated Control | - | Baseline | |

| Brilacidin | Not specified | ~74% | |

| Triton X-100 (0.1%) | 0.1% | 100% (Positive Control) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to assess Brilacidin's effect on bacterial membrane potential.

This method measures membrane depolarization by quantifying the fluorescence shift of the potential-sensitive dye DiOC2(3). In polarized cells, the dye accumulates and forms aggregates that emit red fluorescence. In depolarized cells, the dye remains in its monomeric form and emits green fluorescence.

Objective: To determine the extent of membrane depolarization in bacteria upon treatment with Brilacidin.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Brilacidin

-

DiOC2(3) (3,3'-diethyloxacarbocyanine iodide)

-

Flow cytometer

Procedure:

-

Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic phase).

-

Treat the bacterial cultures with varying concentrations of Brilacidin or control compounds (e.g., daptomycin, CCCP).

-

Add DiOC2(3) dye to the cultures.

-

Incubate the cultures with the dye for a specified period (e.g., 15 minutes) to allow for dye uptake and equilibration.

-

Analyze the cell suspensions using a flow cytometer, exciting with a blue laser (e.g., 488 nm).

-

Measure the fluorescence emission in both the green (e.g., ~530 nm) and red (e.g., ~575 nm) channels.

-

Calculate the red/green fluorescence ratio for each sample. A decrease in this ratio compared to the untreated control indicates membrane depolarization.

This assay quantifies the release of intracellular ATP into the extracellular medium, which serves as an indicator of compromised membrane integrity.

Objective: To measure the extent of membrane disruption by quantifying extracellular ATP.

Materials:

-

Bacterial culture (e.g., Neisseria gonorrhoeae)

-

Brilacidin

-

Positive control for lysis (e.g., 0.1% Triton X-100)

-

Luminescent ATP Detection Assay Kit

Procedure:

-

Treat bacterial cells with Brilacidin, an untreated control (e.g., DMSO), or a positive control (Triton X-100) for a specified duration.

-

Separate the bacterial cells from the supernatant by centrifugation.

-

Collect the supernatant, which contains any leaked extracellular ATP.

-

Use a Luminescent ATP Detection Assay Kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions. The luminescence generated is proportional to the amount of ATP present.

-

Compare the luminescence intensity of the Brilacidin-treated samples to the untreated and positive controls to determine the percentage of ATP leakage.

Visualizations: Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action and experimental workflows.

Caption: Proposed mechanism of Brilacidin-induced bacterial membrane depolarization and cell death.

Caption: Experimental workflow for the membrane potential assay using DiOC2(3) dye.

Conclusion

Brilacidin's potent antimicrobial efficacy is intrinsically linked to its ability to rapidly and effectively disrupt the bacterial membrane potential. This mechanism, comparable to other membrane-active antibiotics like daptomycin, leads to a cascade of events including the collapse of the proton motive force, leakage of vital cellular components, and ultimately, bacterial death. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising defensin-mimetic antibiotic. Its direct and rapid physical disruption of the bacterial membrane suggests a lower likelihood of developing bacterial resistance compared to antibiotics that target specific metabolic pathways.

Preclinical Toxicology of Brilacidin Tetrahydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilacidin, a novel synthetic, non-peptidic small molecule, represents a new class of host defense protein (HDP) mimetics.[1] It is designed to mimic the amphipathic properties of natural defensins, which are key components of the innate immune system.[1] Brilacidin's primary mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell death.[1] This direct lytic mechanism is thought to reduce the likelihood of developing bacterial resistance.[1] Beyond its antimicrobial properties, Brilacidin also exhibits immunomodulatory effects, including the suppression of pro-inflammatory cytokines.[2][3] This technical guide provides a comprehensive overview of the available preclinical toxicology data for Brilacidin Tetrahydrochloride, focusing on key safety endpoints, experimental methodologies, and mechanisms of action.

In Vitro Toxicology

In vitro studies are crucial for the initial assessment of a compound's potential for cytotoxicity. For Brilacidin, various assays have been conducted to determine its effect on mammalian cells.

Experimental Protocols

Cell Viability and Cytotoxicity Assays:

-

MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Cells are incubated with the test compound (Brilacidin) at various concentrations for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[4] The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[4]

-

Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells.[5] Cells are treated with the test compound and then stained with Trypan Blue. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[5] The percentage of viable cells is determined by counting under a microscope.[5]

-

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[5] The LDH assay measures the amount of this enzyme in the supernatant of treated cells as an indicator of cytotoxicity.[5]

Quantitative Data Summary

| Assay Type | Cell Line | Endpoint | Result |

| Cell Viability | Vero cells | CC50 | Not specified in detail, but inhibitory efficacy was observed.[6] |

| Cytotoxicity | Calu-3 cells | - | Non-toxic at 10 and 20 µM concentrations after 24 hours of incubation.[6] |

Note: Specific quantitative data such as CC50 values from a broader range of cell lines and assays are not consistently available in the public domain.

In Vivo Toxicology

Comprehensive in vivo toxicology studies are essential to understand the systemic effects of a drug candidate and to determine a safe starting dose for human clinical trials. These studies typically include single-dose and repeat-dose toxicity assessments in both rodent and non-rodent species, as well as evaluations of genotoxicity, reproductive and developmental toxicity, and safety pharmacology.

While it is known that Brilacidin has undergone IND-enabling toxicology studies to support its clinical development, specific quantitative data such as No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose 50% (LD50) from these studies are not publicly available. The information presented below is based on general principles of preclinical toxicology testing and any available qualitative descriptions of Brilacidin's safety profile.

Experimental Protocols

Single-Dose and Repeat-Dose Toxicity Studies:

These studies are designed to evaluate the potential toxicity of a drug after a single administration and after repeated administrations over a period of time.

-

Species: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog) species.[7]

-

Route of Administration: The clinical route of administration is used where possible (e.g., intravenous for systemic applications).[7]

-

Dose Levels: A control group and at least three dose levels (low, mid, and high) are typically included to determine a dose-response relationship.[8]

-

Parameters Monitored: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.[8]

Genotoxicity Studies:

These studies assess the potential of a drug to cause damage to genetic material. The standard battery of tests includes:

-

Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[9]

-

In Vitro Chromosomal Aberration Assay: Assesses the potential of the drug to cause structural chromosomal damage in mammalian cells in culture.[9]

-

In Vivo Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in rodents (usually rats or mice) by measuring the formation of micronuclei in polychromatic erythrocytes.[9]

Reproductive and Developmental Toxicology (DART) Studies:

DART studies are designed to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development. These are typically segmented into:

-